molecular formula C8H8O4 B129427 Methyl 3,4-dihydroxybenzoate CAS No. 2150-43-8

Methyl 3,4-dihydroxybenzoate

Cat. No. B129427
CAS RN: 2150-43-8
M. Wt: 168.15 g/mol
InChI Key: CUFLZUDASVUNOE-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxybenzoate (MDHB) is a methyl ester resulting from the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with methanol . It has the potential to prevent neurodegenerative diseases .


Synthesis Analysis

While specific synthesis methods for MDHB were not found in the search results, it’s known that MDHB is a methyl ester of 3,4-Dihydroxybenzoic Acid . Esterification is a common reaction in organic chemistry, where an acid (in this case, 3,4-Dihydroxybenzoic Acid) reacts with an alcohol (methanol) to form an ester (MDHB) and water.


Molecular Structure Analysis

The molecular formula of MDHB is C8H8O4 . The structure of MDHB includes a benzene ring with two hydroxyl groups and a methoxy group attached .


Chemical Reactions Analysis

MDHB has been found to have multiple metabolites and is mainly metabolized through various pathways including the loss of –CH2 and –CO2, the loss of –CH2O, ester bond hydrolysis, the loss of –O and –CO2, isomerization, methylation, sulfate conjugation, the loss of –CH2O and –O and glycine conjugation, glycine conjugation, the loss of two –O groups and alanine conjugation, the loss of –CH2O and –O and glucose conjugation, glucuronidation, glucose conjugation, etc., in vivo .


Physical And Chemical Properties Analysis

MDHB has a density of 1.4±0.1 g/cm3, a boiling point of 351.5±22.0 °C at 760 mmHg, a flash point of 148.5±15.8 °C, and a refractive index of 1.588 . It also has a molar refractivity of 41.8±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 124.2±3.0 cm3 .

Scientific Research Applications

Neuroprotective Agent

Methyl 3,4-dihydroxybenzoate: has been studied for its neuroprotective effects, particularly against oxidative damage in neuronal cells. Research has shown that it can mitigate oxidative stress and inhibit apoptosis in SH-SY5Y cells, which are a model for human neuroblastoma . This suggests potential applications in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Anti-Aging and Longevity

Studies on Caenorhabditis elegans , a model organism in aging research, have revealed that Methyl protocatechuate can enhance resistance to oxidative stressors and extend lifespan . It acts partially via the daf-2/daf-16 pathway, indicating its potential as a therapeutic agent for age-related diseases.

Antioxidant Properties

The compound exhibits significant antioxidant properties, which is crucial in preventing cellular damage caused by free radicals. This characteristic is beneficial in various fields, including food preservation, where it can be used in bio-based active films to improve shelf life and quality .

Protective Effects Against Toxicants

Methyl 3,4-dihydroxybenzoate has been identified to have protective effects against the toxicity of natural and chemical toxicants. It operates by suppressing oxidative stress, inflammation, and apoptosis, primarily through the activation of the Nrf-2 signaling pathway .

Antifungal Applications

Research has explored the use of Protocatechuic Acid Methyl Ester as an antifungal agent. It has been shown to inhibit the growth of fungi such as Botrytis cinerea, which affects strawberries post-harvest, suggesting its use in agricultural and food industries to prevent spoilage .

Potential in Cancer Chemoprevention

Protocatechuic Acid Methyl Ester has been found to have anticancer activity, potentially by reversing epigenetic changes that lead to the activation of oncogenes and inactivation of tumor suppressor genes. This opens up avenues for its use in cancer prevention and treatment strategies .

Safety And Hazards

When handling MDHB, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

MDHB has been found to have neuroprotective effects against oxidative damage in SH-SY5Y cells . It has also been found to prolong the lifespan of C. elegans . These findings suggest that MDHB could be a potential candidate for treating neurodegenerative diseases .

properties

IUPAC Name

methyl 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFLZUDASVUNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301804
Record name Methyl 3,4-dihydroxybenzoate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Protocatechuic acid, methyl ester

CAS RN

2150-43-8
Record name Methyl 3,4-dihydroxybenzoate
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Record name Protocatechuic acid, methyl ester
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Record name Methyl 3,4-dihydroxybenzoate
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Record name Methyl 3,4-dihydroxybenzoate
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Record name Methyl 3,4-dihydroxybenzoate
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Record name PROTOCATECHUIC ACID, METHYL ESTER
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Synthesis routes and methods I

Procedure details

A solution of 3,4-dihydroxy benzoic acid (2.8 g) in methanol (150 ml) was refluxed in presence of concentrated hydrochloric acid (0.5 ml) for 12 hrs. After concentrating under reduced pressure, the residue was dissolved in ethyl acetate (150 ml) and washed with water (50 ml) 10% sodium bicarbonate solution (50 ml), brine solution (50 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure provided 2.64 g of 3,4-dihydroxybenzoic acid methyl ester. (Yield 86.5%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 100 g of 3,4-dihydroxy benzoic acid, 600 ml methyl alcohol and 10 ml of concentrated sulfuric acid is heated at reflux for 18 hours. The reaction mixture is cooled to room temperature, poured into water and extracted with methylene chloride. The organic layer is washed with saturated sodium bicarbonate and sodium chloride, dried and concentrated in vacuo to give 50.6 g of the desired product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 180 g of 3,4-dihydroxybenzoic acid, 360 ml of dichloroethane, 142 ml of methanol and 18 g of p-toluenesulfonic acid was boiled on a water separator, until distillate is clear. The solvent was evaporated, and the residue was admixed with 1.5 liters of diethyl ether, washed with 1 liter of a saturated aqueous sodium bicarbonate solution and twice with each 0.4 liter of aqueous sodium chloride solution. After evaporation again, the residue was recrystallized from 3 liters of toluene to obtain the product. m.p. 136°-137° C.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 3,4-dihydroxybenzoic acid (5.0 g, 32 mmol) in methanol (80 mL) containing c-H2SO4 (3 mL) was heated at reflux for 4 hrs and cooled to room temperature. After concentrating under reduced pressure, the residue was dissolved in ethyl acetate and washed successively with water, saturated NaHCO3, and brine. The organic fraction was dried over MgSO4 and concentrated to give 3,4-dihydroxybenzoic acid methyl ester (5.2 g, 96%). 1H NMR (DMSO-d6, 600 MHz) δ 9.77 (s, 1H), 9.35 (s, 1H), 7.35 (s, 1H), 7.30 (d, 1H, J=7.8 Hz), 6.79 (d, 1H, J=7.8 Hz), 3.78 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
c-H2SO4
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,4-dihydroxybenzoate

Q & A

ANone: Research suggests that Methyl 3,4-dihydroxybenzoate interacts with multiple targets:

  • Adenosine A2a receptor (A2aR): [] In rat cortical neurons, Methyl 3,4-dihydroxybenzoate-induced neuronal survival and neurite outgrowth were blocked by an A2aR inhibitor, suggesting its involvement. []
  • Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway: Methyl 3,4-dihydroxybenzoate activates the PI3K/Akt pathway, possibly downstream of A2aR activation, contributing to its neurotrophic effects. []
  • Nuclear factor-erythroid 2-related factor 2 (Nrf2): Methyl 3,4-dihydroxybenzoate inhibits the ubiquitination-mediated proteasomal degradation of Nrf2, leading to its upregulation and subsequent suppression of excessive osteoclast activity. []

ANone: Activation of the PI3K/Akt pathway by Methyl 3,4-dihydroxybenzoate leads to:

  • Enhanced neuronal survival []
  • Increased neurite outgrowth []
  • Upregulation of brain-derived neurotrophic factor (BDNF) expression []

ANone: Methyl 3,4-dihydroxybenzoate inhibits RANKL-induced osteoclastogenesis by:

  • Reducing reactive oxygen species (ROS) levels []
  • Attenuating the activation of mitogen-activated protein kinase (MAPK) and NF-κB pathways []
  • Downregulating protein expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1) []

ANone: The molecular formula of Methyl 3,4-dihydroxybenzoate is C8H8O4, and its molecular weight is 168.15 g/mol.

ANone: Structural characterization of Methyl 3,4-dihydroxybenzoate typically involves techniques like:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Provides information on the number and types of hydrogen and carbon atoms and their connectivity in the molecule. [, , , ]
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, supporting the identification and structural elucidation. [, ]
  • Infrared (IR) spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations. []
  • Ultraviolet-visible (UV-Vis) spectroscopy: Provides information on the electronic transitions within the molecule, helpful in identifying conjugated systems. [, ]

ANone: Currently, limited information is available on the material compatibility and stability of Methyl 3,4-dihydroxybenzoate under diverse conditions. Further research is needed to explore its performance and applications in different material settings.

ANone: While Methyl 3,4-dihydroxybenzoate itself might not possess direct catalytic properties, it serves as a precursor for synthesizing compounds with potential catalytic applications.

ANone: Methyl 3,4-dihydroxybenzoate is a starting material in the synthesis of Erlotinib Hydrochloride, a tyrosine kinase inhibitor used in cancer treatment. [] This synthesis involves alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.

ANone: Yes, computational chemistry has been employed to investigate Methyl 3,4-dihydroxybenzoate.

ANone: One example is the use of AutoDock software to study the binding affinity of Methyl 3,4-dihydroxybenzoate with the surface enzyme leishmanolysin gp63 (1LML). [] This analysis suggested a potential mechanism for its anti-leishmanial activity.

ANone: Research suggests that modifications to the Methyl 3,4-dihydroxybenzoate structure can significantly influence its biological activity:

  • Introduction of a 5-hydroxyl group: This modification promotes the proliferation of neural stem cells. []
  • Substitution of the carboxyl group with an ester group: This change enhances the differentiation of neural stem cells. []

ANone: While specific formulation strategies for Methyl 3,4-dihydroxybenzoate are currently limited in the provided research, general approaches to enhance stability, solubility, or bioavailability of phenolic compounds include:

    ANone: The provided research does not explicitly discuss SHE regulations related to Methyl 3,4-dihydroxybenzoate. As with any chemical compound, it's crucial to handle it with appropriate safety measures and follow relevant regulatory guidelines.

    ANone: Yes, several studies have explored the in vivo effects of Methyl 3,4-dihydroxybenzoate in animal models:

    • Osteoporosis: Methyl 3,4-dihydroxybenzoate demonstrated therapeutic effects on lipopolysaccharide (LPS)- and ovariectomized (OVX)-induced bone loss in mice. []
    • Lifespan extension: Methyl 3,4-dihydroxybenzoate extended the lifespan of Caenorhabditis elegans, potentially through the daf-2/daf-16 pathway and the W06A7.4 gene. [, ]
    • Acute liver injury: Methyl 3,4-dihydroxybenzoate showed protective effects against d-galN/LPS-induced acute liver injury in mice by inhibiting inflammation and apoptosis. []

    ANone: Several cell-based assays have been employed to study Methyl 3,4-dihydroxybenzoate, including:

    • Neuronal cell viability assays: Assessed its neurotrophic and neuroprotective effects. [, , , , , ]
    • Osteoclast differentiation assays: Evaluated its inhibitory effects on osteoclastogenesis. []
    • Anti-leishmanial activity assays: Determined its efficacy against Leishmania tropica promastigotes. []

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